{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid
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Overview
Description
2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID is a complex organic compound that features a combination of chlorinated and fluorinated benzyl groups, a tetraazole ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID typically involves multiple steps:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorinated and Fluorinated Benzyl Group: This step often involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating agent.
Coupling with Phenoxyacetic Acid: The final step involves the coupling of the tetraazole derivative with phenoxyacetic acid, often using coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID can undergo various types of chemical reactions:
Substitution Reactions: The chlorinated and fluorinated benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxyacetic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The tetraazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the phenoxyacetic acid moiety.
Scientific Research Applications
2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACID has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Agrochemicals: The compound may serve as a precursor for the development of new pesticides or herbicides.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetraazole ring can mimic certain biological functionalities, enhancing its binding affinity.
Agrochemicals: The compound may inhibit specific enzymes or pathways in pests or weeds, leading to their control or eradication.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{4-[2-(2-CHLORO-6-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID is unique due to the presence of both a tetraazole ring and a phenoxyacetic acid moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C16H12ClFN4O3 |
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Molecular Weight |
362.74 g/mol |
IUPAC Name |
2-[4-[2-[(2-chloro-6-fluorophenyl)methyl]tetrazol-5-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H12ClFN4O3/c17-13-2-1-3-14(18)12(13)8-22-20-16(19-21-22)10-4-6-11(7-5-10)25-9-15(23)24/h1-7H,8-9H2,(H,23,24) |
InChI Key |
GRIIMGYABCQNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)OCC(=O)O)F |
Origin of Product |
United States |
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